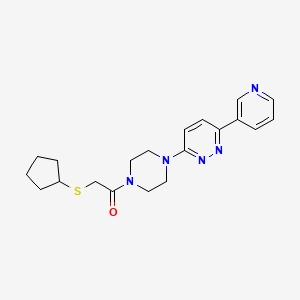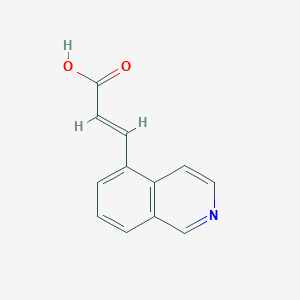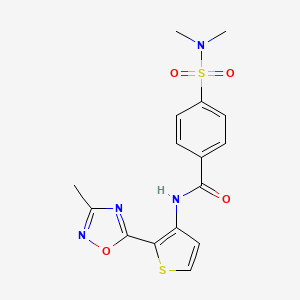
2-(Cyclopentylthio)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylthio)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a novel chemical compound that has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
Development of Macozinone for TB Treatment
Macozinone is a notable compound undergoing clinical studies for the treatment of tuberculosis (TB), demonstrating significant promise in the development of more efficient TB drug regimens. Its target, decaprenylphosphoryl ribose oxidase DprE1, plays a crucial role in the synthesis of the cell wall in Mycobacterium tuberculosis, highlighting the compound's potential in TB therapy. The pilot clinical studies have raised optimism regarding its further development towards enhancing TB treatment efficacy (Makarov & Mikušová, 2020).
Piperazine and its Analogues in Anti-mycobacterial Activity
Piperazine, a core structure in numerous medicinal compounds, has shown significant potential in developing anti-TB molecules. A review of anti-mycobacterial compounds where piperazine serves as a vital building block reveals its importance in addressing multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. This highlights the versatility and medicinal importance of piperazine-containing structures in creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives have been recognized for their broad therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory uses. This demonstrates the scaffold's flexibility in drug discovery, suggesting that modifications to the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. Such insights could guide the rational design of new therapeutic agents for various diseases (Rathi et al., 2016).
Synthesis and Biological Activity of Pyridopyridazine Derivatives
Pyridopyridazine derivatives exhibit a range of biological activities, including antitumor, antibacterial, analgesic, and diuretic properties. They have been identified as selective inhibitors for phosphodiesterases, demonstrating the structural versatility and potential of pyridopyridazine-based compounds in developing new pharmacological agents (Wojcicka & Nowicka-Zuchowska, 2018).
Enaminoketones and Enaminothiones in Heterocyclic Compound Synthesis
Enaminoketones and enaminonitriles serve as versatile building blocks for synthesizing various heterocycles, showcasing their critical role in creating compounds with potential CNS activity. These intermediates are instrumental in developing novel therapeutic agents, highlighting the importance of functional chemical groups in medicinal chemistry (Negri et al., 2004).
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c26-20(15-27-17-5-1-2-6-17)25-12-10-24(11-13-25)19-8-7-18(22-23-19)16-4-3-9-21-14-16/h3-4,7-9,14,17H,1-2,5-6,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLZAQBEGBMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride](/img/structure/B2778872.png)
![Tert-butyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2778874.png)


![5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2778877.png)



![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2778882.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2778889.png)

![N-[(1-Benzylpyrrolidin-3-yl)methyl]-2-chloro-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2778891.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2778892.png)